molecular formula C4H3Br2N3O2 B063457 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole CAS No. 162759-90-2

2,4-Dibromo-1-methyl-5-nitro-1H-imidazole

Cat. No.: B063457
CAS No.: 162759-90-2
M. Wt: 284.89 g/mol
InChI Key: XEJACQVJEGDLEY-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-methyl-5-nitro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, a methyl group at position 1, and a nitro group at position 5 on the imidazole ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole. The process can be carried out in a reaction vessel equipped with mechanical stirring, a reflux condenser, and a gas absorption device. The reaction mixture consists of 4-nitroimidazole, distilled water, and sodium bicarbonate. Bromine is added dropwise while maintaining the temperature below 25°C. After the addition is complete, the mixture is heated to 50-55°C and stirred until the reaction is complete. The product is then cooled, filtered, and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromo-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole depends on its specific application. In biological systems, the compound may interact with cellular components, leading to the inhibition of essential enzymes or disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the bromine atoms can participate in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

  • 2,4-Dibromo-1-methyl-1H-imidazole
  • 2,5-Dibromo-1-methyl-1H-imidazole
  • 2-Bromo-4-nitro-1H-imidazole

Comparison: 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2,4-Dibromo-1-methyl-1H-imidazole, the nitro group in this compound enhances its potential for bioreduction and formation of reactive intermediates. The presence of two bromine atoms in this compound also distinguishes it from 2-Bromo-4-nitro-1H-imidazole, which has only one bromine atom .

Properties

IUPAC Name

2,4-dibromo-1-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3O2/c1-8-3(9(10)11)2(5)7-4(8)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJACQVJEGDLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444497
Record name 2,4-DIBROMO-1-METHYL-5-NITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162759-90-2
Record name 2,4-DIBROMO-1-METHYL-5-NITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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